1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane
Description
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane (CAS: 55255-85-1) is a high molecular weight hydrocarbon with the molecular formula C₂₂H₄₀ and a molecular weight of 304.5530 g/mol . Its structure features two cyclopentyl groups at the 1- and 5-positions of a pentane backbone and a 2-cyclopentylethyl substituent at the 3-position. This branched, polycyclic alkane is characterized by its non-polar nature and high thermal stability, making it relevant in applications such as pyrolysis-derived fuels or polymer additives .
Properties
CAS No. |
55255-85-1 |
|---|---|
Molecular Formula |
C22H40 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
[5-cyclopentyl-3-(2-cyclopentylethyl)pentyl]cyclopentane |
InChI |
InChI=1S/C22H40/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h19-22H,1-18H2 |
InChI Key |
YJNCHJAXCNQATD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(CCC2CCCC2)CCC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane typically involves the reaction of cyclopentyl derivatives with pentane intermediates. One common method includes the alkylation of cyclopentyl compounds under controlled conditions to ensure the formation of the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing advanced catalytic systems to enhance efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or alcohols
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of halogenated cyclopentyl derivatives
Scientific Research Applications
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and polymers.
Mechanism of Action
The mechanism of action of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and affecting signal transduction processes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane-associated proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl Analogue: 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane
- Molecular Formula : C₂₅H₄₆
- Molecular Weight : 346.6327 g/mol
- CAS : 2090-16-6
- Structural Differences : Replaces cyclopentyl groups with larger cyclohexyl rings.
- Key Properties :
- Increased molecular weight and steric bulk compared to the cyclopentyl derivative.
- Cyclohexyl groups impart higher conformational flexibility and reduced ring strain due to chair conformations.
- Applications : Likely used in lubricants or thermoplastic modifiers, where enhanced thermal stability and viscosity are advantageous .
Aromatic Derivative: 1,5-Diphenylpentane
- Molecular Formula : C₁₇H₂₀
- Molecular Weight : 224.3407 g/mol
- CAS : 1718-50-9
- Structural Differences : Substitutes cyclopentyl groups with phenyl rings.
- Lower hydrophobicity compared to cyclopentyl/cyclohexyl derivatives.
- Applications: Potential use in organic electronics or as a precursor in synthesizing liquid crystals .
Heteroatom-Containing Analogues: 1,5-Diphenyl-3-(2-pyridyl)pentane-1,5-dione
- Molecular Formula: C₂₃H₂₃NO₂ (example from literature)
- Structural Differences : Introduces ketone and pyridyl groups, altering electronic properties.
- Key Properties :
- Enhanced polarity and reactivity due to carbonyl and nitrogen-containing moieties.
- Capable of hydrogen bonding and coordination chemistry.
- Applications : Used in medicinal chemistry or catalysis, where functional group diversity is critical .
Comparative Data Table
Biological Activity
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane is a hydrocarbon compound with the molecular formula C22H40 and a molecular weight of 304.6 g/mol. It is characterized by its complex structure, featuring multiple cyclopentyl groups that confer unique chemical properties. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 55255-85-1 |
| Molecular Formula | C22H40 |
| Molecular Weight | 304.6 g/mol |
| IUPAC Name | [5-cyclopentyl-3-(2-cyclopentylethyl)pentyl]cyclopentane |
| Canonical SMILES | C1CCC(C1)CCC(CCC2CCCC2)CCC3CCCC3 |
Synthesis and Production
The synthesis of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane typically involves the alkylation of cyclopentyl derivatives with pentane intermediates. Industrial production may utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and ensure consistent quality.
The biological activity of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane is primarily attributed to its interaction with biological membranes. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting signal transduction pathways. This interaction may influence various cellular processes, including enzyme activity and receptor signaling.
Therapeutic Potential
Research has indicated that 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane may possess anti-inflammatory and analgesic properties. Its structural features suggest it could be a valuable candidate for developing treatments for conditions involving inflammation and pain .
Interaction with Biological Membranes
Research indicates that compounds with similar hydrophobic characteristics can significantly affect membrane integrity and function. For instance, alterations in membrane fluidity can lead to changes in the activity of membrane-associated proteins and enzymes, which are critical for various cellular functions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopentane | Single cyclopentyl ring | Limited biological activity |
| 1,1'-[3-(2-cyclopentylethyl)-1,5-pentanediyl]bis-cyclopentane | Two cyclopentyl groups | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
